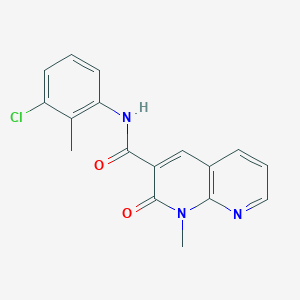
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of hydroxy, pyridinylmethylene, and pyrrolidinylmethyl groups further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
The synthesis of (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through cyclization reactions.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to enhance yield and reduce costs, potentially incorporating continuous flow chemistry techniques for large-scale production.
Analyse Chemischer Reaktionen
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridinylmethylene group can undergo reduction to form pyridinylmethyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with unique properties, such as conductive polymers or light-emitting diodes.
Wirkmechanismus
The mechanism by which (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the pyridinylmethylene and pyrrolidinylmethyl groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one include other benzofuran derivatives with different substituents. For example:
6-hydroxybenzofuran: Lacks the pyridinylmethylene and pyrrolidinylmethyl groups, resulting in different reactivity and applications.
2-(pyridin-4-ylmethylene)benzofuran:
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-16-4-3-14-18(23)17(11-13-5-7-20-8-6-13)24-19(14)15(16)12-21-9-1-2-10-21/h3-8,11,22H,1-2,9-10,12H2/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHPXQLNIWSFDH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)


![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2610255.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)
![Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate](/img/structure/B2610258.png)


![5-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B2610262.png)
![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)

![N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2610268.png)
